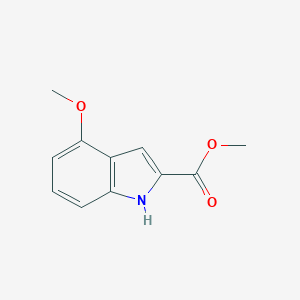

methyl 4-methoxy-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-5-3-4-8-7(10)6-9(12-8)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCZQTLCVLVFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350811 | |

| Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111258-23-2 | |

| Record name | methyl 4-methoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for methyl 4-methoxy-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format to aid researchers in their synthetic endeavors.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The initial and key step is the construction of the indole ring system via the Fischer indole synthesis, a classic and versatile method for forming indoles from arylhydrazines and carbonyl compounds. This is followed by a straightforward esterification of the resulting indole-2-carboxylic acid to yield the desired methyl ester.

The proposed and most plausible synthetic route commences with the reaction of (3-methoxyphenyl)hydrazine with pyruvic acid to form the intermediate 4-methoxy-1H-indole-2-carboxylic acid. Subsequent esterification of this carboxylic acid with methanol under acidic conditions yields the final product, this compound.

Below is a diagram illustrating this synthetic workflow.

Caption: Synthetic workflow for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the final product and its immediate precursor. This information is crucial for reaction monitoring, product identification, and quality control.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |

| 4-methoxy-1H-indole-2-carboxylic acid | C₁₀H₉NO₃ | 191.18 | 234-235 | >99 |

| This compound | C₁₁H₁₁NO₃ | 205.21 | Not available | >97 |

Note: Specific yield data for each step can vary based on reaction conditions and scale. The provided purity is based on commercially available standards.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-methoxy-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for creating the indole core.[1][2][3] In this step, (3-methoxyphenyl)hydrazine is reacted with pyruvic acid in the presence of an acid catalyst.

Diagram of the Fischer Indole Synthesis Workflow:

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of substituents, such as a methoxy group, can significantly alter the electronic properties, metabolic stability, and biological activity of the indole ring. The further addition of a methyl carboxylate group provides a versatile handle for chemical modification, influencing receptor binding and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the physicochemical properties of a specific derivative, methyl 4-methoxy-1H-indole-2-carboxylate, providing essential data and methodologies for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

The characterization of a compound's physicochemical properties is a critical step in the drug development process, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Quantitative Data Summary

A compilation of the key physicochemical parameters for this compound is presented in Table 1. This data is essential for its identification, purity assessment, and prediction of its behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [2] |

| Melting Point | 138.5 - 148 °C | |

| Boiling Point | 370.1 ± 22.0 °C (at 760 mmHg) | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 15.20 ± 0.30 | |

| Appearance | White to pale cream/slightly yellow crystalline powder |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key analytical experiments relevant to the characterization of this compound.

Structure and Purity Determination

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful technique for the unambiguous determination of a molecule's structure.[4]

-

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, integrations, and coupling patterns of its ¹H and ¹³C nuclei.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[4] The sample should be free of particulate matter.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum. Key signals expected would correspond to the indole NH proton, aromatic protons, methoxy group protons, and methyl ester protons.

-

Acquire a 1D ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.[4]

-

If structural assignment is ambiguous, perform two-dimensional (2D) NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and long-range proton-carbon correlations).

-

Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most common technique for assessing the purity of synthetic compounds in drug development.[5]

-

Objective: To determine the purity of a sample of this compound and quantify any impurities.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A C18 reversed-phase column is commonly used for indole derivatives.[5]

-

Mobile Phase Preparation:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[5]

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Run a gradient elution, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. A typical detection wavelength for indoles is 280 nm.[5][6]

-

Analyze the resulting chromatogram. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

-

Determination of Physical Constants

1. Melting Point Determination

The melting point is a fundamental physical property used for identification and as an indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities lead to a depressed and broader melting range.[7]

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Instrumentation: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and sealed capillary tubes.[8]

-

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8][9]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

-

2. Solubility Determination

Solubility is a critical parameter, especially for drug candidates, as it directly impacts bioavailability.

-

Objective: To determine the concentration of the compound in a saturated solution in a specific solvent (e.g., water, buffer, organic solvents) at a given temperature.

-

Instrumentation: Analytical balance, vials, shaker or agitator, centrifuge, and an analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed with excess solid remaining.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution, typically by centrifugation followed by careful collection of the supernatant.[10]

-

Dilute the saturated supernatant with a known volume of an appropriate solvent.

-

Quantify the concentration of the compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Biological Context and Drug Development

While specific biological activities for this compound are not extensively documented, related methoxyindole derivatives have shown potential as anti-inflammatory and anticancer agents. The indole nucleus is a privileged scaffold that can interact with various biological targets. The drug discovery and development process for such a compound would follow a logical progression from initial discovery to preclinical and clinical trials.

References

- 1. Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review - Articles Factory [articlesfactory.com]

- 2. thoreauchem.com [thoreauchem.com]

- 3. biosynce.com [biosynce.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

methyl 4-methoxy-1H-indole-2-carboxylate CAS number 111258-23-2

An In-depth Technical Guide on Methyl 4-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 111258-23-2) is a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous natural products and pharmacologically active compounds. The presence of a methoxy group at the 4-position and a methyl carboxylate at the 2-position provides strategic points for chemical modification, making it a valuable precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological significance based on the activities of structurally related methoxyindole derivatives.

Chemical and Physical Properties

This compound is a colorless to yellow solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 111258-23-2 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1][3] |

| Molecular Weight | 205.21 g/mol | [1] |

| Melting Point | 142-144 °C | [1] |

| Boiling Point | 370.1 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Purity | ≥ 99% (HPLC) | [1] |

| IUPAC Name | This compound | [3] |

| InChI Key | GLCZQTLCVLVFGV-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=CC2=C(OC)C=CC=C2N1 | [4] |

| Appearance | Colorless to yellow solid | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related 4-methoxyindoles and indole-2-carboxylates. A common approach involves the Leimgruber-Batcho indole synthesis, starting from a suitably substituted nitrotoluene.

Proposed Synthetic Pathway

The proposed synthesis starts with 2-methyl-3-nitroanisole and proceeds through the formation of an enamine, followed by reductive cyclization to form the indole ring, and subsequent esterification.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on known indole syntheses.

Step 1: Synthesis of 1-((E)-2-(2-methoxy-6-nitrophenyl)vinyl)pyrrolidine

-

To a solution of 2-methyl-3-nitroanisole (1 equivalent) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.1 equivalents).

-

Heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess reagents and solvent.

-

The crude enamine intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of 4-Methoxy-1H-indole

-

Dissolve the crude enamine from the previous step in a suitable solvent such as acetic acid or ethanol.

-

For reductive cyclization, add a reducing agent. Options include:

-

Catalytic hydrogenation: Use palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Chemical reduction: Use activated zinc dust portion-wise while maintaining the temperature below 30°C.

-

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the catalyst or unreacted zinc.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-methoxy-1H-indole by column chromatography on silica gel.

Step 3: Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid

-

This step can be challenging. A possible route involves a Vilsmeier-Haack reaction to introduce a formyl group at the 2-position, followed by oxidation.

-

Alternatively, direct carboxylation at the 2-position can be attempted using strong bases like n-butyllithium followed by quenching with carbon dioxide, though this may lead to mixtures.

Step 4: Synthesis of this compound

-

To a solution of 4-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by recrystallization or column chromatography.

Potential Biological Significance and Applications

While there is a lack of specific biological activity data for this compound in the public domain, the broader class of methoxy-substituted indoles has demonstrated a wide range of pharmacological effects.[5] The indole scaffold is a key component in many biologically active molecules, and the introduction of a methoxy group can significantly influence electronic properties and metabolic stability, often enhancing biological activity.

Anticancer Potential

Many indole derivatives have been investigated as potential anticancer agents. The methoxy group's position on the indole ring can significantly impact the mechanism of action, which can range from microtubule disruption to the induction of non-apoptotic cell death (methuosis).

Table of Anticancer Activity for Structurally Related Methoxyindole Derivatives

| Compound/Isomer | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Mechanism of Action | Reference(s) |

| Indolyl-pyridinyl-propenone (5-methoxyindole derivative) | Glioblastoma | Not specified | Methuosis induction | [6] |

| Indolyl-pyridinyl-propenone (6-methoxyindole derivative) | Glioblastoma | Not specified | Microtubule disruption | [6] |

| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | MCF-7 (Breast) | Low GI₅₀ values | Not specified | [6] |

| 5-chloro-1H-indole-2-carboxylic acid benzo[1][3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amide | Shh LIGHT2 | 0.24 | Hedgehog pathway inhibition | [7] |

Note: The data presented is for structurally related compounds and not for this compound itself. Experimental conditions may vary between studies.

Neurological and Other Applications

The indole nucleus is structurally related to the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and have been explored for the treatment of central nervous system (CNS) disorders such as depression and anxiety. Methoxy-substituted indoles are key intermediates in the synthesis of serotonin receptor modulators.

Furthermore, some methoxyindoles have shown potential as anti-inflammatory and antifungal agents. For instance, 5-methoxy-1H-indole has demonstrated antifungal activity against Fusarium graminearum.[8]

Hypothetical Signaling Pathway Involvement

Given the anticancer potential of related indole compounds, a plausible area of investigation for this compound would be its effect on cell signaling pathways commonly dysregulated in cancer, such as the Hedgehog signaling pathway.

Caption: Hypothetical inhibition of the Hedgehog signaling pathway by this compound.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for the development of new pharmaceuticals. While direct biological data for this specific compound is limited, the known activities of related methoxyindoles suggest that it is a promising candidate for further investigation, particularly in the fields of oncology and neurology. The synthetic protocols and structure-activity relationships of its analogs provide a solid foundation for future research and drug discovery efforts centered on this molecule. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. soc.chim.it [soc.chim.it]

- 4. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing methyl 4-methoxy-1H-indole-2-carboxylate, a valuable indole derivative for research and pharmaceutical development. This document details the necessary starting materials, key chemical transformations, and experimental protocols.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, and derivatives such as this compound are of significant interest. The strategic placement of the methoxy and methyl carboxylate groups on the indole ring allows for diverse pharmacological activities and serves as a crucial building block for more complex molecules. This guide will focus on established and practical synthetic routes, primarily the Reissert and Leimgruber-Batcho indole syntheses, to obtain this target compound.

Synthetic Pathways Overview

Two primary and effective routes for the synthesis of this compound are the Reissert indole synthesis and a modified Leimgruber-Batcho approach followed by C2-functionalization and esterification. The Reissert synthesis offers a more direct path to the indole-2-carboxylic acid precursor.

Route 1: Reissert Indole Synthesis

The Reissert indole synthesis is a powerful method for preparing indole-2-carboxylic acids from ortho-nitrotoluenes. The key steps involve the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

The logical workflow for this synthesis is as follows:

Caption: Reissert synthesis workflow for this compound.

Route 2: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis provides a high-yield route to indoles starting from o-nitrotoluenes. This method first generates an enamine, which then undergoes reductive cyclization. For the target molecule, this would produce 4-methoxyindole, which would require subsequent functionalization at the C2 position.

The logical workflow for this alternative synthesis is as follows:

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the primary synthetic route (Reissert Synthesis).

| Material | Formula | Role | Notes |

| 2-Methyl-3-nitroanisole | C₈H₉NO₃ | Starting Material | Also known as 1-methoxy-2-methyl-3-nitrobenzene. |

| Diethyl oxalate | C₆H₁₀O₄ | Reagent | Provides the C2-carboxylate functionality. |

| Potassium ethoxide | C₂H₅KO | Base | Promotes the initial condensation reaction.[1][2] |

| Zinc powder (activated) | Zn | Reducing Agent | For the reductive cyclization of the nitro group. |

| Acetic acid | CH₃COOH | Solvent/Acid | Used in the reductive cyclization step. |

| Methanol | CH₃OH | Reagent/Solvent | For the final esterification step. |

| Sulfuric acid (conc.) | H₂SO₄ | Catalyst | Acid catalyst for the Fischer-Speier esterification. |

| Diethyl ether | (C₂H₅)₂O | Solvent | For extraction. |

| Ethyl acetate | CH₃COOC₂H₅ | Solvent | For extraction and chromatography. |

| Sodium bicarbonate | NaHCO₃ | Base | For neutralization during workup. |

| Anhydrous magnesium sulfate | MgSO₄ | Drying Agent | To remove water from organic extracts. |

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid via Reissert Synthesis

This protocol is adapted from the general principles of the Reissert indole synthesis.[1][2]

Step 1: Condensation of 2-Methyl-3-nitroanisole with Diethyl Oxalate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by cautiously dissolving potassium metal in absolute ethanol. Alternatively, use commercially available potassium ethoxide.

-

To a solution of diethyl oxalate in dry dimethylformamide, add the potassium ethoxide solution with vigorous stirring while cooling in an ice bath.[3]

-

Immediately add a solution of 2-methyl-3-nitroanisole in dry dimethyl sulfoxide to the reaction mixture.[3]

-

Stir the resulting deep-red solution at approximately 40°C for 1 hour.[3]

-

After the reaction is complete (monitored by TLC), pour the mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product, ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization

-

To a solution of the crude ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate in glacial acetic acid, add activated zinc powder portion-wise while maintaining the temperature between 20-30°C with an ice bath.[4]

-

Stir the reaction mixture at room temperature for 30 minutes after the addition is complete.[4]

-

Filter the reaction mixture to remove excess zinc.

-

The filtrate, containing 4-methoxy-1H-indole-2-carboxylic acid, can be carried forward to the esterification step or the product can be isolated by extraction with ethyl acetate, followed by washing with sodium bicarbonate solution and brine, drying over anhydrous magnesium sulfate, and removal of the solvent under reduced pressure.[4]

Protocol 2: Esterification of 4-Methoxy-1H-indole-2-carboxylic acid

This protocol follows the Fischer-Speier esterification method.[5][6]

-

In a round-bottom flask, suspend 4-methoxy-1H-indole-2-carboxylic acid in an excess of anhydrous methanol.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Quantitative data for a representative Leimgruber-Batcho synthesis of 4-methoxyindole is presented below. Yields for the Reissert synthesis and subsequent esterification will be dependent on specific reaction conditions and optimization.

| Step | Reactant | Product | Yield | Reference |

| Enamine Formation | 1-methoxy-2-methyl-3-nitrobenzene (10 g) | 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine | 14.6 g | [4] |

| Reductive Cyclization | 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine (10 g) | 4-Methoxy-1H-indole | 1.6 g | [4] |

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Reissert_indole_synthesis [chemeurope.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of Methyl 4-methoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to methyl 4-methoxy-1H-indole-2-carboxylate. This compound is a member of the indole family, a core scaffold in numerous pharmacologically active molecules. The strategic placement of the methoxy and methyl carboxylate groups on the indole ring significantly influences its electronic properties and potential as a synthetic intermediate in drug discovery. This document collates available spectroscopic data (NMR, IR, MS) and outlines detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. The following tables present the anticipated ¹H and ¹³C NMR spectral data for this compound. The data is based on information from spectral databases, which indicate that spectra are typically recorded on a 500 MHz spectrometer using DMSO-d₆ as the solvent.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (H-1) | ~11.5 - 12.0 | br s | - | 1H |

| H-3 | ~7.1 - 7.3 | s | - | 1H |

| H-5 | ~7.1 - 7.2 | t | ~8.0 | 1H |

| H-6 | ~6.6 - 6.7 | d | ~8.0 | 1H |

| H-7 | ~6.9 - 7.0 | d | ~8.0 | 1H |

| OCH₃ (C-4) | ~3.9 | s | - | 3H |

| COOCH₃ | ~3.8 | s | - | 3H |

Note: Predicted values are based on the analysis of similar indole-2-carboxylate and 4-methoxyindole derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~162 |

| C-4 | ~154 |

| C-7a | ~138 |

| C-2 | ~127 |

| C-3a | ~127 |

| C-5 | ~122 |

| C-6 | ~105 |

| C-7 | ~100 |

| C-3 | ~108 |

| OCH₃ (C-4) | ~55 |

| COOCH₃ | ~52 |

Note: Predicted values are based on the analysis of similar indole-2-carboxylate and 4-methoxyindole derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch |

| ~3000 | C-H Stretch (Aromatic) |

| ~2950 | C-H Stretch (Aliphatic) |

| ~1700 | C=O Stretch (Ester) |

| ~1600, ~1480 | C=C Stretch (Aromatic) |

| ~1250 | C-O Stretch (Aryl Ether) |

| ~1100 | C-O Stretch (Ester) |

Note: Data is inferred from characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₁H₁₁NO₃, with an exact mass of approximately 205.07 g/mol .

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 205 | [M]⁺ (Molecular Ion) |

| 174 | [M - OCH₃]⁺ |

| 146 | [M - COOCH₃]⁺ |

Note: Fragmentation pattern is predicted based on the structure of the molecule.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of chemical compounds. The following sections provide generalized yet detailed methodologies for the synthesis of the parent carboxylic acid and the subsequent spectroscopic analyses of the title compound.

Synthesis of 4-Methoxy-1H-indole-2-carboxylic acid

A common route to indole-2-carboxylates involves the cyclization of appropriate precursors. A plausible synthesis for the precursor, 4-methoxy-1H-indole-2-carboxylic acid, can be adapted from established methods for similar indole derivatives. One such method is the Reissert indole synthesis.

Protocol:

-

Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add a mixture of 2-methyl-3-nitroanisole and diethyl oxalate dropwise at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with an acidic solution and extract the product, ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate, with an organic solvent.

-

Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation (H₂ over Pd/C).

-

The cyclization reaction is heated to reflux for several hours.

-

After cooling, the crude ethyl 4-methoxy-1H-indole-2-carboxylate is isolated by filtration and purified by recrystallization or column chromatography.

-

Hydrolysis: The purified ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide in a co-solvent such as ethanol.

-

After the reaction is complete, the solution is acidified to precipitate the 4-methoxy-1H-indole-2-carboxylic acid, which is then collected by filtration, washed, and dried.

Esterification to this compound

The final product is obtained by esterification of the corresponding carboxylic acid.

Protocol:

-

Suspend 4-methoxy-1H-indole-2-carboxylic acid in anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst.

-

Remove the methanol under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.

-

Purify the this compound by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

A Technical Guide to the Solubility of Methyl 4-Methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-methoxy-1H-indole-2-carboxylate, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in common laboratory solvents. This includes detailed experimental protocols and a framework for data presentation.

Introduction to this compound

Indole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a methoxy group to the indole scaffold can significantly influence its physicochemical properties, including solubility, metabolic stability, and electronic characteristics, which in turn can enhance its therapeutic potential.[1][3] this compound, with its ester and methoxy functionalities, presents a molecular structure with potential for a range of pharmacological applications, including antitumor and anti-inflammatory activities.[2][3] Understanding its solubility is a critical first step in formulation development, bioavailability assessment, and the design of further preclinical and clinical studies.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common solvents is not extensively reported. Therefore, this guide provides a template for the systematic determination and presentation of such data. Researchers are encouraged to use the experimental protocols outlined in Section 3 to populate the following table with their own findings.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Protic Solvents | Water | 25 | HPLC/UV-Vis | ||

| 37 | HPLC/UV-Vis | ||||

| Ethanol | 25 | HPLC/UV-Vis | |||

| Methanol | 25 | HPLC/UV-Vis | |||

| Isopropanol | 25 | HPLC/UV-Vis | |||

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||

| Dimethylformamide (DMF) | 25 | HPLC/UV-Vis | |||

| Acetonitrile | 25 | HPLC/UV-Vis | |||

| Aprotic Nonpolar Solvents | Dichloromethane | 25 | HPLC/UV-Vis | ||

| Toluene | 25 | HPLC/UV-Vis | |||

| Hexane | 25 | HPLC/UV-Vis | |||

| Other | Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | HPLC/UV-Vis | ||

| 37 | HPLC/UV-Vis |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4][5] This method is considered the gold standard for its reliability.[4]

Materials

-

This compound (powder)

-

Selected solvents (e.g., water, ethanol, DMSO, PBS pH 7.4)

-

Scintillation vials or suitable glass containers with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method for concentration analysis (e.g., HPLC-UV or UV-Vis spectrophotometer)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Prepare the desired volume of each solvent. For buffered solutions like PBS, ensure the pH is accurately adjusted.

-

Addition of Excess Compound: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent to ensure a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).[4] Allow the mixture to shake for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the incubation period, allow the vials to stand to let the undissolved solid settle.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Centrifugation: Centrifuge the collected supernatant to remove any remaining undissolved solid particles.[4]

-

Sample Dilution: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[4]

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the classification of solvents, the following diagrams are provided.

References

structural formula of methyl 4-methoxy-1H-indole-2-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and general principles of indole chemistry to present a thorough profile.

Chemical Structure

The structural formula of this compound is presented below:

Figure 1. The 2D chemical structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| Melting Point | 147-148 °C | [2] |

| Boiling Point | 370.1 ± 22.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| CAS Number | 111258-23-2 | [3] |

| Appearance | Tan solid | [4] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, quality control of commercially available samples is typically performed using ¹H NMR and HPLC.[2] The ¹H NMR spectrum is available on spectral databases, recorded in DMSO-d₆.[5]

Based on the structure, the expected ¹H NMR spectrum would feature signals corresponding to the aromatic protons on the indole ring, the methoxy group protons, the ester methyl protons, and the N-H proton of the indole. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule.

Synthesis

References

Safety and Handling Precautions for Methyl 4-methoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for methyl 4-methoxy-1H-indole-2-carboxylate. Due to limited publicly available toxicity data for this specific compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar indole derivatives, including various methyl indole-2-carboxylates and methoxyindoles. Researchers should handle this compound with care, assuming it may possess hazards similar to its analogues.

Hazard Identification and Classification

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Respiratory Irritation: May cause respiratory irritation.[2][3]

-

Sensitization: May cause an allergic skin reaction.[1]

-

Mutagenicity: Suspected of causing genetic defects.[1]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]

Physical and Chemical Properties

Quantitative data for this compound and related compounds are summarized below.

| Property | This compound | 4-Methoxyindole | 2-Methoxy-4-methylphenol |

| Molecular Formula | C11H11NO3 | C9H9NO | C8H10O2 |

| Molecular Weight | 205.21 g/mol | 147.17 g/mol | 138.16 g/mol |

| Melting Point | 147-148°C | 69 - 71 °C | Not Available |

| Boiling Point | 370.1 ± 22.0 °C at 760 mmHg | 181 - 183 °C | Not Available |

Data for this compound from Biosynce.[4] Data for 4-Methoxyindole from Fisher Scientific.[5] Data for 2-Methoxy-4-methylphenol from Sigma-Aldrich.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Avoid sources of ignition.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE | Specification |

| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Wear a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so.

-

Clean-up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting. This is a generalized protocol and should be adapted to specific experimental needs and institutional safety guidelines.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the specific signaling pathways or biological activities of this compound. The indole scaffold is a common motif in many biologically active compounds, suggesting this molecule could have interesting pharmacological properties, but further research is required.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally related compounds. It is not a substitute for a formal safety data sheet (SDS). Always consult the specific SDS for any chemical before use and follow all applicable safety regulations and best practices.

References

Methodological & Application

Application Notes and Protocols for the Multi-step Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of methyl 4-methoxy-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the Fischer esterification of commercially available 4-methoxy-1H-indole-2-carboxylic acid.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The methoxy-substituted indole scaffold, in particular, is of significant interest due to its presence in various biologically active molecules. This compound serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The following protocol outlines a reliable and efficient method for its preparation.

Data Presentation

Table 1: Physicochemical Properties of Starting Material

| Property | Value |

| Compound Name | 4-Methoxy-1H-indole-2-carboxylic acid |

| CAS Number | 103260-65-7 |

| Molecular Formula | C₁₀H₉NO₃[1][2] |

| Molecular Weight | 191.18 g/mol [1] |

| Appearance | White powder[3] |

| Boiling Point | 447.6°C at 760 mmHg[3] |

| Density | 1.381 g/cm³[3] |

Table 2: Physicochemical Properties of Final Product

| Property | Value |

| Compound Name | This compound |

| CAS Number | 111258-23-2 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Solid |

| Melting Point | 147-148°C[4] |

| Boiling Point | 370.1±22.0 °C at 760 mmHg[4] |

Experimental Protocols

Step 1: Fischer Esterification of 4-Methoxy-1H-indole-2-carboxylic acid

This protocol describes the conversion of 4-methoxy-1H-indole-2-carboxylic acid to its corresponding methyl ester via an acid-catalyzed esterification reaction with methanol.

Reaction Scheme:

C₁₀H₉NO₃ + CH₃OH ⇌ [H⁺] ⇌ C₁₁H₁₁NO₃ + H₂O

Materials and Equipment:

-

Reagents:

-

4-Methoxy-1H-indole-2-carboxylic acid (≥97%)

-

Anhydrous Methanol (CH₃OH, ≥99.8%)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (ACS grade)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper

-

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, add 4-methoxy-1H-indole-2-carboxylic acid (e.g., 5.0 g, 26.1 mmol).

-

Add a magnetic stir bar to the flask.

-

In a fume hood, add anhydrous methanol (50 mL), which acts as both the reactant and solvent. Stir the mixture.

-

Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

-

-

Reflux:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle or oil bath.

-

Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Carefully pour the concentrated mixture into a beaker containing ice-cold water (150 mL). The product may precipitate.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.[5]

-

Transfer the neutralized mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic phase with brine (1 x 50 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethyl acetate/hexane mixture to obtain a pure solid product.[5]

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. biosynce.com [biosynce.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: The Versatile Role of Methyl 4-methoxy-1H-indole-2-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The introduction of a methoxy group to the indole ring, as seen in methyl 4-methoxy-1H-indole-2-carboxylate, significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity.[1] This versatile building block serves as a crucial starting material for the synthesis of a diverse array of bioactive compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. The strategic placement of the methoxy and methyl carboxylate groups provides convenient handles for chemical modification, allowing for the exploration of vast chemical space in drug discovery programs.[2]

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. The electron-donating methoxy group at the 4-position and the electron-withdrawing methyl carboxylate at the 2-position dictate the reactivity of the indole ring. The C3 position is the most nucleophilic and, therefore, susceptible to electrophilic substitution. The indole nitrogen (N1) can be readily deprotonated and subsequently alkylated or acylated. The ester functionality at C2 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other derivatives.

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

-

Anticancer Activity: Methoxyindole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action can vary, with some compounds inducing a non-apoptotic form of cell death known as methuosis, while others may act as inhibitors of tubulin polymerization or protein kinases.[3]

-

Neuroprotective Effects: The indole nucleus is structurally related to the neurotransmitter serotonin, and its derivatives are being investigated for their potential in treating neurodegenerative disorders. Some methoxyindole derivatives have shown potential as cholinesterase inhibitors, which is a key strategy in the management of Alzheimer's disease.[4][5]

-

Anti-inflammatory Activity: Indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents.[6]

Quantitative Data Summary

The following table summarizes the biological activities of various derivatives synthesized from or related to the this compound scaffold.

| Compound Class | Target/Assay | Cell Line/Enzyme | IC50/Activity | Reference |

| Indole-2-carboxamides | Anticancer | KNS42 (paediatric GBM) | MIC = 2.84 µM | [7] |

| Thiazolyl-indole-2-carboxamides | Anticancer | MCF-7 (Breast) | IC50 = 6.10 ± 0.4 µM | [8][9] |

| Pyrazole–indole hybrids | Anticancer | HepG2 (Liver) | IC50 = 6.1 ± 1.9 µM | [10] |

| Indole-benzothiazole derivatives | Anticancer | MDA-MB-231 (Breast) | IC50 = 0.88 µM | [11] |

| Benzothiazolone derivatives | Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | IC50 = 1.21 µM | [4] |

| Ursolic acid-indole derivatives | Anti-inflammatory (NO inhibition) | RAW 264.7 | IC50 = 2.2 ± 0.4 µM | [12] |

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1H-indole-2-carboxamides

This protocol describes a two-step process involving the hydrolysis of the methyl ester followed by amidation.

Step 1: Hydrolysis of this compound

-

Materials: this compound, Methanol (MeOH), Sodium hydroxide (NaOH), Water (H₂O), Hydrochloric acid (HCl, 1 M), Ethyl acetate (EtOAc), Brine.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of MeOH and H₂O (e.g., 3:1 v/v).[13]

-

Add NaOH (2.0-3.0 eq) to the solution at room temperature.[13]

-

Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.[13]

-

Upon completion, remove the MeOH under reduced pressure.[13]

-

Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.[13]

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.[13]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-1H-indole-2-carboxylic acid.[13]

-

Step 2: Amidation of 4-Methoxy-1H-indole-2-carboxylic acid

-

Materials: 4-Methoxy-1H-indole-2-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthetic workflow for 4-methoxy-1H-indole-2-carboxamides.

Protocol 2: N1-Alkylation of this compound

This protocol details the introduction of an alkyl group at the indole nitrogen.

-

Materials: this compound, Sodium hydride (NaH), Alkyl halide, Anhydrous Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl) solution, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).[13]

-

Stir the mixture at 0 °C for 30 minutes.[13]

-

Add the alkyl halide (1.1 eq) dropwise at 0 °C.[13]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).[13]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.[13]

-

Extract the product with EtOAc (3x).[13]

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[13]

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Cancer cell line (e.g., MCF-7, HepG2), Cell culture medium, Fetal bovine serum (FBS), Penicillin-Streptomycin, 96-well cell culture plates, Test compound (dissolved in DMSO), MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., isopropanol/HCl).

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours.[14]

-

Formazan Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Signaling Pathways

Derivatives of this compound can potentially modulate various signaling pathways implicated in disease.

Kinase Inhibition

Many indole-based compounds are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Inhibition of these pathways is a key strategy in cancer therapy.

Hypothetical inhibition of a kinase signaling pathway.

Induction of Methuosis

Certain methoxyindole derivatives have been shown to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. This pathway involves the hyperactivation of Ras and its downstream effector Rac1.[3]

Signaling pathway for methuosis induction.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of potential active pharmaceutical ingredients. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily modify the indole core at multiple positions allows for the generation of diverse compound libraries for screening in various biological assays, paving the way for the discovery of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]

- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Methyl 4-Methoxy-1H-indole-2-carboxylate for Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. Methyl 4-methoxy-1H-indole-2-carboxylate is a versatile starting material for the synthesis of diverse compound libraries for bioactivity screening. The presence of a methoxy group at the 4-position and a methyl ester at the 2-position provides multiple strategic points for chemical modification. Derivatization of this core structure allows for the systematic exploration of the chemical space around the indole nucleus, enabling the development of novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

These application notes provide detailed protocols for the derivatization of this compound and highlight key bioactive properties of the resulting derivatives.

Derivatization Strategies

The primary points for derivatization on the this compound scaffold are the indole nitrogen (N-1) and the methyl ester at the C-2 position.

-

N-Alkylation and N-Acylation: The indole nitrogen can be readily deprotonated with a suitable base and subsequently reacted with various electrophiles to introduce a wide range of alkyl or acyl substituents. These modifications can significantly impact the compound's lipophilicity, steric profile, and interaction with biological targets.

-

Amide Formation: The methyl ester at C-2 can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for the synthesis of a diverse library of amides through coupling with various amines. Amide derivatives of indoles have shown significant potential as bioactive agents.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the indole nitrogen.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acylation of this compound

This protocol outlines a general method for the N-acylation of the indole nitrogen using an acyl chloride.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

-

Add the acyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the solvent in vacuo and purify the residue by column chromatography or recrystallization.

Protocol 3: Synthesis of 4-Methoxy-1H-indole-2-carboxamides

This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling.

Step 1: Hydrolysis of this compound

Materials:

-

This compound

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of MeOH and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-6 hours, monitoring by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Collect the precipitated 4-methoxy-1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

Materials:

-

4-Methoxy-1H-indole-2-carboxylic acid (from Step 1)

-

Desired primary or secondary amine

-

Anhydrous DMF

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Bioactivity Screening Data

The following tables summarize representative bioactivity data for indole-2-carboxamide derivatives, illustrating their potential as anticancer and antimicrobial agents. While not specific to 4-methoxy substitution, they provide a strong rationale for the synthesis and screening of such analogs.

Table 1: Anticancer Activity of Indole-2-carboxamide Derivatives (IC₅₀ values in µM)

| Compound ID | Derivative Type | MCF-7 (Breast) | PC3 (Prostate) | KNS42 (Glioblastoma) | Reference |

| I-1 | N-(4-fluorobenzyl)-4,6-difluoro-1H-indole-2-carboxamide | - | - | 3.41 | [2] |

| I-2 | 5-chloro-N-(2-(2-methylpyrrolidin-1-yl)ethyl)-1H-indole-2-carboxamide | 0.80 | - | - | [3] |

| I-3 | N-(1-adamantyl)-4,6-dimethyl-1H-indole-2-carboxamide | - | - | >200 (non-toxic) | [4] |

| I-4 | N-(4-chlorophenyl)-1H-indole-2-carboxamide | >50 | 23.5 | - | [5] |

Table 2: Antimicrobial Activity of Indole-2-carboxylate and Carboxamide Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | S. aureus | E. faecalis | C. albicans | Reference |

| II-1 | Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate N-derivative | >30 | - | - | [6] |

| II-2 | N-Cyclohexyl-1H-indole-2-carboxamide | >128 | 128 | 128 | [7] |

| II-3 | N-(cyclooctyl)-4,6-dimethyl-1H-indole-2-carboxamide | - | - | - | [8] |

| II-4 | N-H substituted indole-2-carboxamide derivatives | 100-110 | - | - | [9] |

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Inhibition of Tubulin Polymerization

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[10][11][12][13] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Proposed mechanism of anticancer action for indole derivatives.

Antimicrobial Activity: Disruption of Bacterial Cell Processes

The antimicrobial mechanism of action for indole derivatives is often multifaceted.[14][15][16][17][18] One proposed mechanism involves the disruption of bacterial respiratory metabolism and membrane potential.[16][18] This can lead to an increase in reactive oxygen species (ROS), causing cellular damage and ultimately bacterial cell death.

Caption: Proposed mechanism of antimicrobial action for indole derivatives.

Experimental Workflow for Derivatization and Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of derivatives from this compound.

Caption: General workflow for derivatization and bioactivity screening.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]

- 17. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Hydrolysis of Methyl 4-Methoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrolysis of methyl 4-methoxy-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4-methoxy-1H-indole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various indole-based compounds with potential therapeutic applications. The protocol outlines a standard base-catalyzed hydrolysis procedure, including reaction setup, workup, and purification. Additionally, this note includes a summary of expected quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

Indole-2-carboxylic acid derivatives are important scaffolds in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. The 4-methoxy substituted indole core, in particular, is a key structural motif in several pharmaceutical agents. The hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that enables further functionalization, such as amide bond formation. The following protocol details a reliable method for this conversion using alkaline hydrolysis.